Cas no 2171202-99-4 ((2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

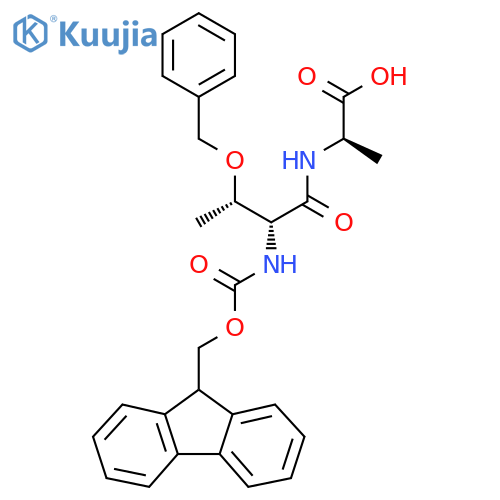

2171202-99-4 structure

商品名:(2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid

(2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid

- (2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid

- EN300-1536978

- 2171202-99-4

-

- インチ: 1S/C29H30N2O6/c1-18(28(33)34)30-27(32)26(19(2)36-16-20-10-4-3-5-11-20)31-29(35)37-17-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,18-19,25-26H,16-17H2,1-2H3,(H,30,32)(H,31,35)(H,33,34)/t18-,19+,26-/m1/s1

- InChIKey: HUTAHCRFSSBLRM-UYXZNNOOSA-N

- ほほえんだ: O(C(N[C@@H](C(N[C@@H](C(=O)O)C)=O)[C@H](C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 502.21038668g/mol

- どういたいしつりょう: 502.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 37

- 回転可能化学結合数: 11

- 複雑さ: 762

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

(2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1536978-0.25g |

(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171202-99-4 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1536978-2.5g |

(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171202-99-4 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1536978-5.0g |

(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171202-99-4 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1536978-1000mg |

(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171202-99-4 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1536978-500mg |

(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171202-99-4 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1536978-100mg |

(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171202-99-4 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1536978-0.05g |

(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171202-99-4 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1536978-1.0g |

(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171202-99-4 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1536978-10.0g |

(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171202-99-4 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1536978-0.1g |

(2R)-2-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |

2171202-99-4 | 0.1g |

$2963.0 | 2023-06-05 |

(2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

2171202-99-4 ((2R)-2-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量